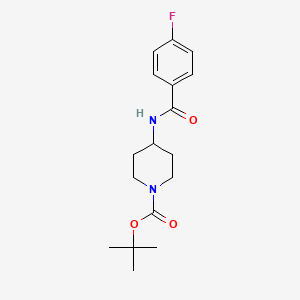
1-(3-ベンジルピペラジン-1-イル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Benzylpiperazin-1-yl)ethan-1-one is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to an ethanone moiety.
科学的研究の応用
1-(3-Benzylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzylpiperazin-1-yl)ethan-1-one typically involves the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Benzylpiperazin-1-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions: 1-(3-Benzylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or piperazine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products:
Oxidation: N-oxides of 1-(3-Benzylpiperazin-1-yl)ethan-1-one.
Reduction: 1-(3-Benzylpiperazin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 1-(3-Benzylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-Benzylpiperazine: Lacks the ethanone moiety but shares the benzylpiperazine core structure.
1-(3-Chlorobenzyl)piperazine: Contains a chlorobenzyl group instead of a benzyl group.
1-(3-Methylbenzyl)piperazine: Features a methyl-substituted benzyl group.
Uniqueness: 1-(3-Benzylpiperazin-1-yl)ethan-1-one is unique due to the presence of the ethanone moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and can lead to different pharmacological profiles and applications.
特性
IUPAC Name |
1-(3-benzylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)15-8-7-14-13(10-15)9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUDHDBBTAHJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)

![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535120.png)
![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2535126.png)
![1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B2535127.png)

![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)
